molecular formula C12H10N4O B122526 Birg-616 BS CAS No. 287980-84-1

Birg-616 BS

Cat. No. B122526
M. Wt: 226.23 g/mol
InChI Key: RKCRKBSFEVQVSX-UHFFFAOYSA-N
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Patent
US05532358

Procedure details

A solution of 2-(cyclopropylamino)-N-(2-methoxy-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (0.3 g, 1 mmol) in 2 mL of dry pyridine under an argon atmosphere was treated with 2.2 mL of a 1.0M solution of NaHMDS. The solution was then warmed to 90° C. for 6 h. Upon cooling, the mixture was partitioned between EtOAc and 0.5N HCl. The EtOAc layer was then washed further with 0.5N HCl, dried (MgSO4) and concentrated. The residue was purified by flash chromatography on silica gel (1:1 EtOAc:Hexanes) to give 5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one in 91% yield (0.24 g).
Name
2-(cyclopropylamino)-N-(2-methoxy-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([NH:4][C:5]2[C:10]([C:11]([NH:13][C:14]3[C:15](OC)=[N:16][CH:17]=[CH:18][C:19]=3[CH3:20])=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=2)CC1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>N1C=CC=CC=1>[CH3:20][C:19]1[C:14]2[NH:13][C:11](=[O:12])[C:10]3[CH:9]=[CH:8][CH:7]=[N:6][C:5]=3[NH:4][C:15]=2[N:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
2-(cyclopropylamino)-N-(2-methoxy-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
Quantity
0.3 g
Type
reactant
Smiles
C1(CC1)NC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc and 0.5N HCl
WASH
Type
WASH
Details
The EtOAc layer was then washed further with 0.5N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (1:1 EtOAc:Hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=NC2=C1NC(C1=C(N2)N=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.